Product packaging for gamma-GLU-PHE(Cat. No.:CAS No. 6810-81-7)

gamma-GLU-PHE

Cat. No.: B2657672
CAS No.: 6810-81-7
M. Wt: 294.307
InChI Key: XHHOHZPNYFQJKL-UHFFFAOYSA-N
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Description

Overview of γ-Glutamyl Dipeptides in Biological Systems

γ-Glutamyl dipeptides are naturally occurring molecules found across diverse biological kingdoms, from microorganisms to plants and animals. frontiersin.orgresearchgate.net Unlike the more common peptides formed by α-peptide bonds, the linkage in these dipeptides involves the γ-carboxyl group of a glutamyl residue. ebi.ac.uk This unique γ-bond confers significant resistance to gastrointestinal digestion, giving them higher stability and a longer half-life in vivo. acs.org

In many organisms, these peptides are synthesized and degraded through the action of enzymes like γ-glutamyltransferase (GGT). wikipedia.orgfrontiersin.org GGT is a membrane-bound enzyme that plays a crucial role in the γ-glutamyl cycle, a pathway involved in the metabolism of glutathione (B108866) and the transport of amino acids across cell membranes. wikipedia.orgnih.gov The enzyme catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.orgfrontiersin.org The formation of γ-glutamyl dipeptides is often a result of this transpeptidation reaction. hmdb.caresearchgate.net

These dipeptides are involved in various biological activities. frontiersin.orgacs.org Emerging research indicates their participation in inflammatory processes, oxidative stress, and glucose metabolism, often through the activation of the calcium-sensing receptor (CaSR). frontiersin.orgacs.orgtandfonline.com They are found in a variety of natural food sources, including edible legumes like soybeans, fermented foods such as cheese and soy sauce, and Allium species like garlic and onions. tandfonline.comfoodb.ca

Structural Characteristics and Nomenclature of γ-GLU-PHE

γ-Glutamylphenylalanine is a dipeptide with the chemical formula C₁₄H₁₈N₂O₅ and a molecular weight of approximately 294.30 g/mol . nih.gov Its structure consists of an L-glutamic acid molecule connected to an L-phenylalanine molecule. The defining feature is the peptide bond between the gamma (γ) carboxyl group of the glutamic acid and the alpha (α) amino group of the phenylalanine. ebi.ac.uk This is distinct from the typical alpha (α) peptide bond found in proteins, which forms between the α-carboxyl group of one amino acid and the α-amino group of the next.

The systematic IUPAC name for the L-L isomer is (2S)-2-amino-4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid. hmdb.ca It is also commonly referred to as L-γ-Glutamyl-L-phenylalanine. The presence of this γ-linkage makes the molecule a derivative of glutamine, specifically N-(1-Carboxy-2-phenylethyl)glutamine. nih.gov

Chemical and Physical Properties of γ-GLU-PHE
PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₅ nih.govtargetmol.com
Molecular Weight294.30 g/mol nih.gov
CAS Number7432-24-8 targetmol.comglpbio.com
IUPAC Name(2S)-2-amino-4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid hmdb.ca
Melting Point194—197 °C
Solubility in WaterSlightly soluble

Historical Context of γ-GLU-PHE Research within Peptide Biochemistry

The study of γ-glutamyl peptides dates back to the mid-20th century with the discovery and characterization of glutathione (γ-L-Glutamyl-L-cysteinylglycine) and the enzymes involved in its metabolism, such as γ-glutamyl transpeptidase (GGT), first reported in mammals in 1952. frontiersin.orgnih.gov Research into specific γ-glutamyl dipeptides followed, with γ-GLU-PHE, along with γ-glutamyl-tyrosine, being first isolated and characterized from soybeans by Morris and Thompson in 1962. tandfonline.comacs.org Their work identified these compounds as non-protein nitrogenous substances that accumulate during the ripening of soybeans and are metabolized during germination. tandfonline.com

Early research suggested that γ-GLU-PHE could be formed via a transpeptidation reaction catalyzed by GGT, where glutathione serves as the γ-glutamyl donor and phenylalanine acts as the acceptor. hmdb.caresearchgate.net For a period, γ-GLU-PHE was primarily noted as a metabolic intermediate. For instance, it was detected in the urine of patients with phenylketonuria, a genetic disorder affecting phenylalanine metabolism. hmdb.ca

A significant shift in the perception of γ-glutamyl peptides occurred in the 1990s with the discovery of "kokumi" by Japanese researchers. tandfonline.com Kokumi is a sensory attribute described as enhancing richness, continuity, and mouthfulness in foods. researchgate.nettandfonline.com Subsequent research identified various γ-glutamyl peptides, including γ-GLU-PHE, as key compounds responsible for this kokumi sensation. researchgate.nettandfonline.com This discovery broadened the research focus from purely metabolic roles to include the sensory and functional properties of these peptides in food systems, stimulating further investigation into their synthesis, taste characteristics, and physiological effects through receptors like the CaSR. tandfonline.comjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O5 B2657672 gamma-GLU-PHE CAS No. 6810-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOHZPNYFQJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864061
Record name gamma-Glutamylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Synthesis and Metabolic Dynamics of γ Glu Phe

Enzymatic Biosynthesis Pathways

The formation of γ-GLU-PHE is primarily catalyzed by a class of enzymes known for their ability to mediate the transfer of γ-glutamyl groups. These include γ-glutamyl transpeptidases, glutamate-cysteine ligases, and certain glutaminases with transpeptidase capabilities.

Role of γ-Glutamyl Transpeptidase (GGT) in Transpeptidation

γ-Glutamyl transpeptidase (GGT; EC 2.3.2.2) is a key enzyme in the biosynthesis of γ-glutamyl peptides. nih.govresearchgate.net It is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (B108866) (GSH), a major cellular antioxidant. frontiersin.orgmdpi.com The primary function of GGT involves the cleavage of the γ-glutamyl bond in extracellular GSH and other γ-glutamyl compounds. researchgate.netnih.gov

The synthesis of γ-GLU-PHE by GGT occurs through a transpeptidation reaction. In this process, the γ-glutamyl moiety from a donor molecule, most commonly glutathione or L-glutamine, is transferred to an acceptor molecule, which in this case is L-phenylalanine. hmdb.cafrontiersin.orgsigmaaldrich.comresearchgate.net This reaction is distinct from hydrolysis, where the γ-glutamyl group would be transferred to a water molecule. nih.govfrontiersin.org The transpeptidation reaction is generally favored at alkaline pH, while hydrolysis is more prominent at acidic pH. jst.go.jp Bacterial GGTs, such as those from Bacillus subtilis and Escherichia coli, have been effectively used for the in vitro synthesis of γ-GLU-PHE. researchgate.netjst.go.jp

Involvement of Glutamate-Cysteine Ligase (GCL) in γ-Glutamyl Peptide Formation

Glutamate-cysteine ligase (GCL; EC 6.3.2.2), also known as γ-glutamylcysteine synthetase, is the rate-limiting enzyme in the biosynthesis of glutathione. wikipedia.org Its primary role is to catalyze the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. wikipedia.orgnih.gov

However, under certain conditions, particularly when the preferred substrate cysteine is limited, GCL can exhibit broader substrate specificity and ligate glutamate to other amino acids. nih.gov Studies on GCL from Limosilactobacillus reuteri have demonstrated that certain isoforms of the enzyme (Gcl1 and Gcl3) can synthesize γ-GLU-PHE. scholaris.canih.gov This indicates that GCL can directly contribute to the formation of γ-GLU-PHE, representing an alternative pathway to GGT-mediated synthesis, especially within microbial contexts. scholaris.canih.gov This formation is considered a byproduct of the main glutathione synthesis pathway. researchgate.net

Contribution of L-Glutaminases with Transpeptidase Activity

Certain L-glutaminases (EC 3.5.1.2) possess a significant transpeptidase activity in addition to their primary hydrolytic function. researchgate.net These enzymes can utilize L-glutamine as a γ-glutamyl donor to synthesize various γ-glutamyl peptides. researchgate.netacs.org

Research has shown that glutaminases from Bacillus amyloliquefaciens (GBA) and Aspergillus oryzae (GAO) can effectively catalyze the synthesis of γ-GLU-PHE when provided with L-glutamine and L-phenylalanine. acs.orgmedchemexpress.com The enzyme from Bacillus amyloliquefaciens was even capable of synthesizing poly-γ-glutamyl-phenylalanine peptides. acs.org L-glutaminases often exhibit a broader selectivity for acceptor substrates compared to GGT, making them versatile biocatalysts for producing a range of γ-glutamyl compounds. researchgate.net

Mechanisms of γ-Glutamyl Group Transfer

The transfer of the γ-glutamyl group by enzymes like GGT follows a two-step, "ping-pong" mechanism. researchgate.netfrontiersin.orgnih.gov

Acylation: The first step involves the γ-glutamyl donor (e.g., glutathione) binding to the enzyme's active site. A nucleophilic residue in the active site, typically a threonine, attacks the γ-glutamyl carbonyl carbon of the donor. frontiersin.orgnih.gov This results in the formation of a covalent γ-glutamyl-enzyme intermediate and the release of the remainder of the donor molecule (e.g., cysteinyl-glycine). frontiersin.orgnih.gov

Deacylation: The acceptor molecule (e.g., L-phenylalanine) then binds to the active site. The amino group of the acceptor attacks the carbonyl carbon of the γ-glutamyl-enzyme intermediate. frontiersin.org This transfers the γ-glutamyl moiety to the acceptor, forming the final product (γ-GLU-PHE) and regenerating the free enzyme. researchgate.netnih.gov

This mechanism is characteristic of the N-terminal nucleophile (Ntn) hydrolase superfamily, to which GGT belongs. frontiersin.orgnih.gov

Precursor Molecules and Substrate Specificity in γ-GLU-PHE Biogenesis

The biosynthesis of γ-GLU-PHE is dependent on the availability of specific precursor molecules: a γ-glutamyl donor and a γ-glutamyl acceptor.

γ-Glutamyl Donors: The most common physiological donor is glutathione (GSH) . hmdb.cafrontiersin.orgsigmaaldrich.comL-glutamine is also a highly effective donor, particularly in enzymatic synthesis using glutaminases and GGTs. researchgate.netjst.go.jpacs.org Other γ-glutamyl compounds can also serve as donors, though less commonly. mdpi.com

γ-Glutamyl Acceptor: The specific acceptor for the synthesis of this dipeptide is L-phenylalanine . researchgate.netacs.org

The efficiency of the synthesis is dictated by the enzyme's substrate specificity. GGTs exhibit broad specificity for acceptor amino acids but have a high affinity for L-phenylalanine. nih.govacs.org For instance, a GGT from Bacillus subtilis SK11.004 showed a high affinity for aromatic amino acids, including phenylalanine. nih.govacs.org Similarly, glutaminases from Bacillus amyloliquefaciens demonstrate a higher affinity for phenylalanine as an acceptor compared to glutaminases from Aspergillus oryzae. acs.org The table below summarizes the kinetic constants (Km) for some enzymes involved in γ-GLU-PHE synthesis, where a lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 1: Enzyme Affinity for Phenylalanine as a γ-Glutamyl Acceptor

Enzyme Source Organism Km for Phenylalanine (mM)
Glutaminase (B10826351) (GBA) Bacillus amyloliquefaciens 47.88 acs.org
Glutaminase (GAO) Aspergillus oryzae 153.92 acs.org

Microbial and Cellular Biogenesis of γ-GLU-PHE

γ-GLU-PHE is found in a variety of natural sources, indicating its synthesis across different cell types and organisms.

In microorganisms, γ-GLU-PHE has been identified in bacteria and yeast. For example, it is synthesized by Bacillus amyloliquefaciens, Bacillus subtilis, and Aspergillus oryzae. researchgate.netmedchemexpress.comnih.gov Its presence has also been reported in Limosilactobacillus reuteri during sourdough fermentation and in Saccharomyces cerevisiae. medchemexpress.comnih.gov Microbial production is often linked to the activity of extracellular GGTs or glutaminases, which utilize amino acids present in the growth medium. researchgate.netnih.gov

In plants, γ-glutamyl dipeptides are found in legumes like soybeans and adzuki beans, as well as in onions and garlic. hmdb.casigmaaldrich.com In these organisms, γ-glutamyl peptides are thought to be products or byproducts of the glutathione cycle. researchgate.net

In mammals, γ-GLU-PHE is considered an endogenous metabolite. hmdb.canih.gov Its formation is likely associated with the activity of GGT in tissues where the enzyme is abundant, as part of the breakdown and recycling of extracellular glutathione. hmdb.camdpi.com It has been detected in the urine of individuals with phenylketonuria, a genetic disorder characterized by the inability to properly metabolize phenylalanine. hmdb.casigmaaldrich.com

Synthesis in Bacterial Systems (e.g., Bacillus amyloliquefaciens, Lactobacillus reuteri)

Certain bacterial species are notable for their ability to synthesize γ-Glu-Phe. Among them, Bacillus amyloliquefaciens and Lactobacillus reuteri have been identified as key producers. medchemexpress.comglpbio.comnordicbiosite.comtargetmol.comabmole.com

In Bacillus amyloliquefaciens, the synthesis of γ-Glu-Phe is catalyzed by the enzyme glutaminase. nih.gov This enzyme exhibits transpeptidase activity, enabling it to transfer a γ-glutamyl group from a donor molecule, such as glutamine, to an acceptor molecule, which in this case is phenylalanine. nih.gov Research has shown that glutaminase from B. amyloliquefaciens (GBA) can synthesize not only γ-Glu-Phe but also longer chain γ-glutamyl peptides of phenylalanine. nih.gov The efficiency of this synthesis is influenced by factors such as pH, temperature, and the concentrations of the substrates, glutamine and phenylalanine. Optimal conditions for the synthesis of γ-[Glu]n-Phe by GBA have been identified as a pH of 10 and a temperature of 37°C. nih.gov

Lactobacillus reuteri, a bacterium commonly found in sourdough fermentations, also produces γ-Glu-Phe. medchemexpress.comresearchgate.netnovoprolabs.commedchemexpress.com During the fermentation process, proteolysis, the breakdown of proteins into smaller peptides and amino acids, is a crucial step that makes precursors available for the synthesis of γ-glutamyl dipeptides. medchemexpress.comglpbio.comresearchgate.net Higher concentrations of γ-glutamyl dipeptides, including γ-Glu-Phe, are found in sourdough fermented with L. reuteri compared to chemically acidified controls, indicating the bacterium's active role in their synthesis. medchemexpress.comglpbio.comresearchgate.netmedchemexpress.com The ability to produce these dipeptides can be strain-specific, highlighting the metabolic diversity within this species. researchgate.net

Interactive Data Table: Bacterial Synthesis of γ-Glu-Phe
BacteriumKey EnzymeSubstratesNoteworthy Findings
Bacillus amyloliquefaciensGlutaminase (GBA)Glutamine, PhenylalanineCan synthesize γ-Glu-Phe and longer γ-glutamyl phenylalanine peptides. nih.gov
Lactobacillus reuteriNot explicitly identifiedProtein breakdown productsHigher concentrations found in sourdough fermentations with this bacterium. medchemexpress.comglpbio.comresearchgate.net

Synthesis in Fungal Systems (e.g., Aspergillus oryzae, Saccharomyces cerevisiae)

Fungi, including the mold Aspergillus oryzae and the yeast Saccharomyces cerevisiae, are also capable of synthesizing γ-Glu-Phe.

Aspergillus oryzae, a fungus widely used in the production of fermented foods like soy sauce and miso, produces a glutaminase (GAO) that can synthesize γ-Glu-Phe. medchemexpress.comglpbio.comtargetmol.comabmole.comnih.govtandfonline.com Similar to its bacterial counterpart, this enzyme facilitates the transfer of a γ-glutamyl group to phenylalanine. nih.gov However, studies have indicated that the glutaminase from B. amyloliquefaciens (GBA) has a greater affinity for phenylalanine and γ-Glu-Phe as acceptors in the transpeptidation reaction compared to the glutaminase from A. oryzae (GAO). nih.gov

Saccharomyces cerevisiae, the common baker's yeast, can produce various γ-glutamyl peptides. researchgate.net The synthesis can occur through multiple pathways. One proposed mechanism involves the degradation of glutathione (GSH), where γ-glutamyltransferase (GGT) transfers the γ-glutamyl moiety from GSH to an amino acid like phenylalanine. researchgate.netnih.gov Another pathway may involve enzymes of the glutathione biosynthesis pathway, such as glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), which could potentially synthesize γ-Glu-Phe from its constituent amino acids under certain conditions. researchgate.netplos.org

Interactive Data Table: Fungal Synthesis of γ-Glu-Phe
FungusKey Enzyme(s)Potential PathwaysNoteworthy Findings
Aspergillus oryzaeGlutaminase (GAO)Transpeptidation from glutamine to phenylalanine. nih.govGBA shows higher affinity for substrates than GAO. nih.gov
Saccharomyces cerevisiaeγ-glutamyltransferase (GGT), Glutamate-cysteine ligase (GCL), Glutathione synthetase (GS)GSH degradation and transfer of γ-glutamyl group; potential synthesis from precursor amino acids. researchgate.netnih.govplos.orgCan produce a variety of γ-glutamyl peptides. researchgate.net

Proteolytic Pathways and Degradation of γ-GLU-PHE

The metabolic journey of γ-Glu-Phe does not end with its synthesis. It is also subject to degradation through various proteolytic pathways, which break it down into its constituent components.

General Proteolysis and Dipeptide Formation

The formation of dipeptides is a natural consequence of proteolysis, the enzymatic breakdown of proteins. wikipedia.orgwikipedia.org In biological systems, proteins are hydrolyzed into smaller polypeptides and eventually into dipeptides, tripeptides, and free amino acids. wikipedia.org This process is catalyzed by a wide array of enzymes called proteases or peptidases. wikipedia.orgwikipedia.org The specificity of these enzymes determines the types of peptide bonds they cleave. For instance, some proteases cleave bonds adjacent to specific amino acid residues. wikipedia.org While general proteolysis primarily breaks down large proteins, the resulting pool of amino acids and smaller peptides provides the necessary building blocks for the synthesis of specific dipeptides like γ-Glu-Phe through the action of enzymes with transpeptidase activity. medchemexpress.comglpbio.comresearchgate.net The process of proteolysis is essential for generating the free phenylalanine that can act as an acceptor for the γ-glutamyl group. medchemexpress.comglpbio.comresearchgate.net

Enzymatic Degradation by γ-Glutamyl Hydrolase and other Peptidases

The breakdown of γ-Glu-Phe is carried out by specific enzymes. One of the key enzymes involved in the catabolism of γ-glutamyl compounds is γ-glutamyl hydrolase (GGH). nih.gov This enzyme acts as a peptidase, cleaving the γ-glutamyl bond. nih.gov GGH is known to hydrolyze γ-polyglutamate chains attached to folates and antifolates, but its activity extends to other γ-glutamyl compounds as well. nih.gov By breaking the γ-glutamyl linkage, GGH would release glutamic acid and phenylalanine from γ-Glu-Phe.

Other peptidases can also contribute to the degradation of dipeptides. In general, dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. rug.nl The stability of the γ-glutamyl bond, however, makes it resistant to hydrolysis by some peptidases that typically cleave α-peptide bonds. researchgate.net The degradation of γ-glutamyl peptides is also a key part of the γ-glutamyl cycle, a pathway involved in glutathione metabolism and amino acid transport. ebi.ac.uk In this cycle, γ-glutamyl transpeptidase (GGT) can catalyze both the synthesis and the hydrolysis of γ-glutamyl peptides. frontiersin.orgnih.gov The hydrolytic action of GGT would break down γ-Glu-Phe into glutamate and phenylalanine. frontiersin.orgnih.gov Furthermore, γ-glutamylcyclotransferase is another enzyme in this cycle that can process γ-glutamyl amino acids, converting the γ-glutamyl moiety into 5-oxoproline. mdpi.comnih.gov

Occurrence and Distribution of γ Glu Phe in Biological Systems and Food Matrices

Natural Occurrence in Plants and Legumes

γ-Glu-Phe has been identified in a variety of plant species, where it is thought to play a role in nitrogen storage and metabolism. tandfonline.com Its accumulation is often observed in storage organs like seeds and bulbs. nih.gov

Adzuki Bean: The adzuki bean (Vigna angularis) is a legume where γ-Glu-Phe has been detected. sigmaaldrich.com

Onion and Garlic: Members of the Allium genus, including onion (Allium cepa) and garlic (Allium sativum), are well-documented sources of γ-glutamyl peptides. frontiersin.orgsigmaaldrich.com In these plants, γ-Glu-Phe exists alongside other similar compounds that act as flavor precursors, contributing to their characteristic tastes and aromas. tandfonline.com Research has also pointed to a specific γ-glutamyl peptide isolated from onion as having potential effects on bone resorption. researchgate.net

Soybean: Soybeans (Glycine max) are a significant source of γ-Glu-Phe. sigmaaldrich.com Studies have shown that this dipeptide, along with γ-glutamyl-tyrosine, is present in soybean seeds and contributes to the "kokumi" taste sensation. tandfonline.comnih.gov The concentration of γ-Glu-Phe can vary widely among different soybean accessions. For instance, in an analysis of the Japan and World mini core collections, the γ-glutamyl phenylalanine content ranged from 44.5 mg/100 g fresh weight (FW) to 135.7 mg/100 g FW in the Japanese collection, and from 45.9 mg/100 g FW to a notable 280.2 mg/100 g FW in the world collection. tandfonline.com Research has also explored how processing methods, such as thermal treatment of soybeans, can enhance the extraction efficiency of these "kokumi" components into products like soymilk. jst.go.jp

Table 1: Occurrence of γ-Glu-Phe in Various Plant Sources

Plant Source Scientific Name Documented Presence
Adzuki Bean Vigna angularis Yes sigmaaldrich.com
Onion Allium cepa Yes sigmaaldrich.comtandfonline.com
Garlic Allium sativum Yes sigmaaldrich.comtandfonline.com
Soybean Glycine (B1666218) max Yes tandfonline.comsigmaaldrich.com

Presence in Fermented Foods and Beverages

The process of fermentation, involving microbial and enzymatic activity, often leads to the generation of various flavor-active compounds, including γ-Glu-Phe. researchgate.net This dipeptide has been identified in a range of fermented products, where it enhances their taste profiles. frontiersin.orgtandfonline.com

Sourdough: γ-Glu-Phe is found in sourdough bread. targetmol.comchemsrc.com Research has shown that γ-glutamyl dipeptides, including γ-Glu-Phe, are present in higher concentrations in sourdough fermented with specific lactic acid bacteria like Lactobacillus reuteri compared to chemically acidified controls. chemsrc.commedchemexpress.comglpbio.com This suggests that proteolysis during fermentation is a key factor in their formation. medchemexpress.comglpbio.com

Soy Sauce: Soy sauce is another fermented product where γ-Glu-Phe has been detected. novoprolabs.comresearchgate.net It contributes to the characteristic "kokumi" and umami intensity of the sauce. medchemexpress.comnordicbiosite.comnih.govacs.org Studies have identified several other γ-glutamyl peptides in soy sauce, indicating a complex flavor profile resulting from the fermentation process. researchgate.net The synthesis of γ-Glu-Phe in soy sauce can be influenced by enzymes from microorganisms like Bacillus amyloliquefaciens and Aspergillus oryzae. targetmol.commedchemexpress.com A comparative analysis of moromi (a precursor to soy sauce) fermented with different Aspergillus oryzae strains showed variations in the levels of γ-glutamyl phenylalanine. mdpi.com

Table 2: Research Findings on γ-Glu-Phe in Fermented Products

Fermented Product Key Research Finding Reference
Sourdough Higher concentrations found in sourdough fermented with L. reuteri compared to chemically acidified controls. chemsrc.commedchemexpress.comglpbio.com
Soy Sauce Enhances umami intensity; can be synthesized by enzymes from Bacillus amyloliquefaciens and Aspergillus oryzae. medchemexpress.comnordicbiosite.comnih.gov
Cheese (Comté) Contributes a complex taste profile including sour, salty, umami, and metallic notes. tandfonline.comcymitquimica.com
Cheese (Cheddar) Concentration of γ-glutamyl dipeptides, including γ-Glu-Phe, increases during ageing. nih.gov
Plant Cheese Analogues Concentration affected by seed germination and specific ripening cultures; γ-Glu-Phe was degraded by germination in one study. nih.gov

Detection in Animal and Human Biological Fluids

γ-Glu-Phe is not only found in the food chain but is also a metabolite detected in animal and human biological fluids. Its presence is often linked to the γ-glutamyl cycle, a key pathway for glutathione (B108866) metabolism and amino acid transport. nih.govebi.ac.uk The enzyme γ-glutamyl transpeptidase (GGT), which is present on the surface of many cells and in biological fluids, plays a crucial role in its formation through the transfer of the γ-glutamyl moiety from glutathione to phenylalanine. hmdb.canih.gov

Studies in mice have shown that intermediates of the γ-glutamyl cycle, including γ-glutamyl amino acids, are present in tissues like the brain, liver, and kidney. ebi.ac.uk In rats, mammary tissue has been shown to hydrolyze various aminoacyl compounds, indicating the presence of enzymes that could be involved in peptide metabolism. nih.gov

In humans, γ-Glu-Phe has been identified as a urinary metabolite. ebi.ac.uk Notably, it has been detected in the urine of patients with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism. hmdb.casigmaaldrich.com Its presence is particularly noted in the urine of newborn phenylketonurics. Research has also explored the profile of γ-glutamyl amino acids in the amniotic fluid of women with gestational diabetes, where marked reductions in several of these compounds, including γ-glutamylphenylalanine (with a fold change of 0.55), were observed. researchgate.net The determination of γ-glutamyl transpeptidase activity in biological fluids like human blood serum is a valuable tool in clinical diagnosis. google.com

Biological Functions and Mechanistic Insights of γ Glu Phe

Role in Sensory Perception: The Kokumi Sensation

Gamma-glutamyl-phenylalanine is a key contributor to the "kokumi" sensation, a Japanese term describing the sensory attributes of thickness, richness, mouthfulness, and continuity in food. researchgate.netcabidigitallibrary.org Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is a taste-enhancing sensation that imparts a greater sense of palatability and complexity to foods. researchgate.netcabidigitallibrary.org

Mechanism of Kokumi Taste Enhancement (Thickness, Richness, Mouthfulness, Continuity)

In sensory panel evaluations of soybean seed extracts, γ-Glu-Phe was identified as a key contributor to the kokumi sensation when added to a basic umami solution. tandfonline.com The addition of γ-Glu-Phe to a control solution containing glutamic acid, inosine (B1671953) monophosphate, and sodium chloride resulted in a significant increase in thickness, which is perceived approximately five seconds after tasting, and continuity, which is perceived around twenty seconds after tasting. tandfonline.com

Interaction with Calcium-Sensing Receptors (CaSR) and Allosteric Activation

The molecular mechanism underlying the kokumi sensation involves the interaction of γ-Glu-Phe with the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. cabidigitallibrary.orgtandfonline.com γ-Glutamyl peptides, including γ-Glu-Phe, act as positive allosteric modulators of the CaSR. nih.govresearchgate.netnih.gov This means they bind to a site on the receptor that is distinct from the primary agonist binding site (for calcium ions), and by doing so, they enhance the receptor's response to its primary agonist. nih.govresearchgate.net

Studies have shown that γ-glutamyl peptides and L-amino acids modulate the CaSR through a common mechanism, binding to closely related sites in the Venus Flytrap (VFT) domain of the receptor. nih.gov This allosteric modulation by γ-glutamyl peptides has been found to have a potency that is over 1,000-fold higher than that of L-phenylalanine alone. nih.gov While specific EC50 values for γ-Glu-Phe are not consistently reported across studies, research on various γ-glutamyl peptides indicates their potency in activating CaSR is in the micromolar to nanomolar range, significantly lower than the millimolar concentrations required for L-phenylalanine to elicit a similar effect. mdpi.comd-nb.info For instance, in one study, the EC50 for L-Phe activation of CaSR was reported as 3.5 mmol/L, whereas some γ-glutamyl peptides show activity at much lower concentrations. d-nb.info

Modulation of Cellular Signaling Pathways

The activation of the Calcium-Sensing Receptor by γ-Glu-Phe has implications beyond taste perception, extending to the modulation of various cellular signaling pathways.

Receptor Activation Mechanisms (e.g., Gastrointestinal Hormone Secretion via CaSR)

The presence and activation of CaSR in the gastrointestinal tract play a crucial role in nutrient sensing and the regulation of digestive processes. acs.org The binding of γ-glutamyl peptides like γ-Glu-Phe to CaSR on enteroendocrine cells can trigger the secretion of important gut hormones. researchgate.netrsc.org

A notable study demonstrated that γ-Glu-Phe, along with other γ-glutamyl peptides, stimulates the secretion of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. nih.gov This effect was shown to be mediated by the activation of CaSR. researchgate.netnih.gov The proposed mechanism involves a CaSR-mediated Ca2+/CaM/CaMK pathway. nih.gov The binding of γ-Glu-Phe to CaSR leads to increased intracellular calcium mobilization, which in turn activates this signaling cascade, culminating in the release of CCK and GLP-1. nih.gov These hormones are critical for various physiological functions, including satiety signaling, glucose homeostasis, and the regulation of gastric emptying. wikipedia.orgdiabetesjournals.org

Contribution to Biochemical Processes

Beyond its role in sensory and signaling pathways, γ-Glu-Phe is also involved in fundamental biochemical processes, particularly those related to antioxidant mechanisms.

Potential Antioxidant Mechanisms

The potential antioxidant activity of γ-Glu-Phe is primarily understood through its relationship with the γ-glutamyl cycle and glutathione (B108866) (GSH) metabolism. anu.edu.aunih.gov Glutathione is a major intracellular antioxidant, and its synthesis is dependent on the availability of its constituent amino acids, particularly cysteine. anu.edu.au

The enzyme γ-glutamyl transpeptidase (GGT), which is present on the surface of many cells, can cleave the γ-glutamyl bond of extracellular γ-glutamyl peptides, including glutathione and potentially γ-Glu-Phe. anu.edu.aunih.gov This process releases the constituent amino acids, which can then be taken up by cells. In the context of glutathione metabolism, the cleavage of extracellular GSH by GGT provides a source of cysteine for the intracellular resynthesis of GSH. anu.edu.au While direct antioxidant activity of γ-Glu-Phe itself is not extensively documented, its role as a substrate in the γ-glutamyl cycle suggests an indirect contribution to cellular antioxidant capacity by providing precursors for the synthesis of the potent antioxidant, glutathione. anu.edu.aunih.gov Furthermore, some studies have noted that peptides containing hydrophobic amino acids like phenylalanine may possess antioxidant activity. researchgate.net

Influence on Taste Modulation (e.g., Bitterness Reduction of Amino Acids)

Research has demonstrated that the process of γ-glutamylation, which attaches a γ-glutamyl moiety to an amino acid, can dramatically alter its taste profile. researchgate.netacs.org Phenylalanine is an essential amino acid known for its distinct bitter taste. researchgate.netresearchgate.net However, when converted to γ-Glu-Phe, this bitterness is significantly reduced and replaced by a mild, refreshing sourness, likened to that of a lemon. researchgate.netacs.org This transformation makes the resulting dipeptide more palatable and suitable for use in food applications and amino acid supplements. researchgate.netfrontiersin.org A comparative study on the taste profiles of several bitter amino acids and their γ-glutamylated derivatives found that the effect was most pronounced for phenylalanine. researchgate.netacs.org

Beyond simple bitterness reduction, γ-Glu-Phe is recognized as a key contributor to the "kokumi" taste sensation. mdpi.comtandfonline.com Kokumi describes a desirable quality in food characterized by richness, complexity, mouthfulness, and continuity. mdpi.com While γ-Glu-Phe itself is nearly tasteless in water, it imparts this kokumi sensation when added to a basic umami solution containing substances like glutamic acid and inosine monophosphate. tandfonline.comnih.gov This suggests a synergistic effect where γ-Glu-Phe enhances and builds upon existing umami and salty tastes. tandfonline.comacs.org Studies have shown that γ-Glu-Phe and related peptides can enhance the umami intensity of commercial soy sauce and model chicken broth. acs.orgmedchemexpress.comtargetmol.com

The mechanism behind this taste modulation is linked to the activation of the calcium-sensing receptor (CaSR), which is expressed in a subset of taste bud cells. tandfonline.commdpi.cominformahealthcare.com Kokumi-active peptides, including γ-Glu-Phe, act as agonists for the CaSR. tandfonline.cominformahealthcare.com The γ-glutamyl residue is considered essential for this activation. tandfonline.com This interaction enhances the perception of other tastes, contributing to a fuller and more lasting flavor experience. tandfonline.commdpi.com

Detailed Research Findings

Sensory evaluation studies have quantified the taste-modulating effects of γ-Glu-Phe and related compounds. Research involving the enzymatic synthesis of γ-Glu-Phe highlighted the significant change in taste perception from its precursor amino acid.

Table 1: Comparative Taste Profile of Phenylalanine vs. γ-Glu-Phe

CompoundPrimary TasteSecondary Taste NotesPreference
Phenylalanine Bitter-Low
γ-Glu-Phe Sour (mild)RefreshingIncreased
Data sourced from sensory evaluation studies comparing bitter amino acids and their γ-glutamylated derivatives. researchgate.netacs.org

Furthermore, the potency of γ-glutamyl peptides in eliciting a kokumi sensation has been determined by measuring their taste thresholds. While γ-Glu-Phe itself may have a higher intrinsic taste threshold in water, its kokumi threshold in a food matrix or basic taste solution is significantly lower, demonstrating its effectiveness as a flavor enhancer. tandfonline.com Research on a series of γ-[Glu]n-Phe peptides provided the following threshold data.

Table 2: Sensory Thresholds of γ-[Glu]n-Phe Peptides

CompoundKokumi Threshold (in model chicken broth)Astringent Threshold (in water)
γ-Glu-Phe 0.78 mM2.50 mM
γ-Glu-γ-Glu-Phe 1.03 mM3.12 mM
γ-Glu-γ-Glu-γ-Glu-Phe 1.21 mM3.65 mM
Data from a study on the synthesis and sensory characteristics of kokumi γ-[Glu]n-Phe peptides. acs.org

These findings underscore the dual function of γ-Glu-Phe in taste modulation: it directly reduces the undesirable bitterness of phenylalanine while simultaneously acting as a kokumi substance to enhance the richness and complexity of savory flavors. mdpi.comresearchgate.net This makes γ-glutamylation a promising technique for improving the taste of protein hydrolysates and other food products that may contain bitter amino acids. mdpi.comresearchgate.netacs.org

Enzymatic and Biotechnological Synthesis of γ Glu Phe

Optimization of Enzymatic Reaction Conditions for γ-GLU-PHE Production

The pH of the reaction medium is a critical factor influencing the transpeptidation activity of the enzymes used for γ-Glu-Phe synthesis. libretexts.org Research indicates that an alkaline environment is generally optimal for this reaction. researchgate.net For the synthesis of γ-Glu-Phe using a bacterial γ-glutamyltranspeptidase (GGT), the optimal pH was found to be 10.4. acs.org Similarly, when using glutaminase (B10826351) from Bacillus amyloliquefaciens (GBA), the optimal pH for the synthesis of γ-[Glu]n-Phe peptides was determined to be 10. acs.orgnih.gov The activity of GGT from Bacillus subtilis has been observed in a pH range of 7.0 to 11.0, with the maximum transpeptidation reaction occurring around pH 10.0. acs.orgnih.gov A change in pH can alter the ionization of amino acid R groups, modifying the enzyme's shape and effectiveness. libretexts.org

Substrate concentration also plays a pivotal role in maximizing product yield. libretexts.org In one study using bacterial GGT, optimal conditions were identified as 200 mM of L-glutamine (Gln) and 200 mM of L-phenylalanine (Phe). acs.org Another study, utilizing glutaminase from Bacillus amyloliquefaciens (GBA), found the optimal concentrations to be 300 mM Gln and 100 mM Phe. acs.orgnih.gov The rate of reaction increases with substrate concentration until the enzyme's active sites become saturated. libretexts.org The relationship between the concentrations of the donor and acceptor substrates is crucial; for instance, in the synthesis of γ-glutamyl-tryptophan, the molar ratio of donor to acceptor significantly influenced the yield. mdpi.com

Table 1: Optimal pH and Substrate Concentrations for γ-Glu-Phe Synthesis
Enzyme SourceOptimal pHOptimal L-Glutamine (Gln) ConcentrationOptimal L-Phenylalanine (Phe) ConcentrationReference
Bacterial GGT10.4200 mM200 mM acs.org
Glutaminase from Bacillus amyloliquefaciens (GBA)10300 mM100 mM acs.orgnih.gov

The concentration of the enzyme directly affects the reaction rate; a higher concentration generally leads to a faster rate, provided the substrate is not a limiting factor. libretexts.org For the synthesis of γ-Glu-Phe with bacterial GGT, a concentration of 0.5 units/mL was used to achieve a 70% yield after 1.5 hours. acs.org However, it was noted that higher enzyme concentrations could lead to the subsequent hydrolysis of the newly formed γ-Glu-Phe once the donor substrate (Gln) is depleted. acs.org In another study using glutaminase from Bacillus amyloliquefaciens (GBA), an optimal enzyme concentration of 0.05 U/mL was reported for a 3-hour reaction. acs.orgnih.gov

The reaction kinetics, particularly the Michaelis-Menten constant (Km), provide insight into the enzyme's affinity for its substrates. A lower Km value indicates a higher affinity. For the transpeptidation reaction catalyzed by GBA, the Km value for Phe as the acceptor was 47.88 mM. acs.orgnih.gov In contrast, the glutaminase from Aspergillus oryzae (GAO) had a much higher Km of 153.92 mM for Phe, indicating that GBA has a significantly greater affinity for phenylalanine in the transpeptidation reaction. acs.orgnih.gov Another study reported a high Km value of 3.2 x 10⁻² M (32 mM) for L-Phe as a γ-glutamyl acceptor with a different bacterial GGT. nih.gov

Table 2: Enzyme Concentrations and Kinetic Parameters for γ-Glu-Phe Synthesis
EnzymeOptimal ConcentrationSubstrate (Acceptor)Km (mM)Reference
Bacterial GGT0.5 U/mLL-Phenylalanine32 acs.orgnih.gov
Glutaminase from Bacillus amyloliquefaciens (GBA)0.05 U/mLL-Phenylalanine47.88 acs.orgnih.gov
Glutaminase from Aspergillus oryzae (GAO)Not SpecifiedL-Phenylalanine153.92 acs.orgnih.gov

pH Dependence and Substrate Concentration Effects

Biocatalyst Selection and Engineering

The choice of biocatalyst is fundamental to the successful synthesis of γ-Glu-Phe. Microbial enzymes, particularly from bacteria, are preferred sources due to their favorable production characteristics. acs.org Both γ-glutamyltranspeptidases (GGTs) and specific glutaminases have been successfully employed for this purpose. researchgate.net

Bacterial GGTs are considered superior biocatalysts for industrial applications compared to their eukaryotic counterparts, which are often membrane-bound. acs.org Bacterial GGTs can frequently be produced as soluble, extracellular enzymes, simplifying purification and application. acs.org GGTs from Bacillus species, such as Bacillus subtilis and Bacillus amyloliquefaciens, have been effectively used to catalyze the synthesis of various γ-glutamyl derivatives, including γ-Glu-Phe. researchgate.netacs.orgresearchgate.net These enzymes generally exhibit broad substrate specificity for the γ-glutamyl acceptor. acs.orgnih.gov The catalytic mechanism of GGT involves a two-step process where a γ-glutamyl-enzyme intermediate is formed, followed by the transfer of the γ-glutamyl moiety to an acceptor like phenylalanine. nih.govfrontiersin.org The transpeptidation reaction is often accompanied by side reactions such as hydrolysis and autotranspeptidation, which can reduce the final product yield. acs.org

While glutaminases primarily catalyze the hydrolysis of glutamine to glutamic acid, certain microbial L-glutaminases also possess significant transpeptidase activity. mdpi.comnih.gov This dual functionality has been harnessed for the synthesis of γ-glutamyl peptides. researchgate.net Specifically, the transpeptidase activity of glutaminases from Bacillus amyloliquefaciens (GBA) and Aspergillus oryzae (GAO) has been verified to successfully synthesize γ-Glu-Phe. acs.orgnih.govmedchemexpress.comtargetmol.com Studies have shown that GBA is not only capable of producing γ-Glu-Phe but also poly-glutamylated versions like γ-Glu-γ-Glu-Phe. acs.orgnih.gov A comparative analysis revealed that GBA has a higher affinity for both phenylalanine and γ-Glu-Phe as acceptors than GAO, making it a more efficient biocatalyst for this specific synthesis. acs.orgnih.gov Similar to GGTs, the optimal conditions for transpeptidation by these glutaminases are typically at an alkaline pH of around 10 and a temperature of 37°C. acs.orgnih.govresearchgate.net

Characterization of Microbial GGTs for γ-GLU-PHE Synthesis

Process Development for Scalable Production of γ-GLU-PHE

Transitioning the enzymatic synthesis of γ-Glu-Phe from a laboratory curiosity to an industrial reality requires robust process development. The goal is to create a scalable, cost-effective, and efficient manufacturing process. researchgate.netmdpi.com Enzymatic synthesis is inherently advantageous for large-scale production due to its efficiency and the use of less expensive γ-glutamyl donors like L-glutamine. acs.orgresearchgate.net

One key strategy for process intensification is the immobilization of the enzyme. Covalently immobilizing GGT from Bacillus subtilis (BsGGT) on solid carriers has been shown to create a more robust biocatalyst. acs.org Immobilization can improve enzyme stability, particularly under the strong alkaline conditions required for the reaction, and allows for easier separation of the biocatalyst from the reaction mixture, enabling its reuse. acs.org

Furthermore, the integration of immobilized enzymes into continuous flow reactors represents a significant process improvement over traditional batch synthesis. acs.org Flow chemistry can help to minimize side reactions, improve the turnover and productivity of the biocatalyst, and simplify product purification. acs.org Other process development strategies, such as fed-batch systems where substrates are added incrementally, have been successfully used to increase the yield of other γ-glutamyl peptides and could be applied to γ-Glu-Phe production. frontiersin.org Such advanced bioprocessing techniques are crucial for making the biotechnological production of γ-Glu-Phe commercially viable. iris-biotech.denih.gov

Challenges and Strategies in Enzymatic Synthesis (e.g., Competing Hydrolysis, Autotranspeptidation)

The enzymatic synthesis of γ-glutamyl-phenylalanine (γ-Glu-Phe), while offering high specificity and mild reaction conditions, is frequently hampered by inherent characteristics of the enzymes employed, primarily γ-glutamyltransferases (GGTs) and glutaminases. numberanalytics.comresearchgate.net The catalytic mechanism of these enzymes involves a two-step process: the formation of a covalent γ-glutamyl-enzyme intermediate, followed by the transfer of the γ-glutamyl moiety to an acceptor. unimi.itnih.govmdpi.com However, this intermediate is susceptible to attack by multiple nucleophiles present in the reaction mixture, leading to significant challenges that can reduce the yield and complicate the purification of the desired γ-Glu-Phe product. researchgate.netunimi.it The primary challenges are competing hydrolysis and autotranspeptidation reactions. researchgate.netacs.org

Competing Hydrolysis

Autotranspeptidation and Poly-glutamylation

Another critical challenge is autotranspeptidation, a reaction where the γ-glutamyl donor molecule itself acts as an acceptor. unimi.itfrontiersin.org When L-glutamine (Gln) is used as the donor, it can also accept a γ-glutamyl group, leading to the formation of the byproduct γ-glutamyl-glutamine (γ-Glu-Gln). unimi.itacs.org This side reaction directly competes with the desired transfer to L-phenylalanine (Phe), thereby lowering the yield of γ-Glu-Phe. researchgate.net

Furthermore, some enzymes, particularly those from Bacillus species, can catalyze the subsequent addition of multiple γ-glutamyl units to the initial product, a process known as poly-glutamylation. unimi.itacs.org This leads to a complex mixture of products such as γ-Glu-γ-Glu-Phe and even longer chain derivatives, which complicates the downstream purification process and reduces the specificity of the synthesis. acs.orgresearchgate.net The formation of these poly-glutamylated species represents a significant hurdle in achieving high-purity γ-Glu-Phe. unimi.it

Strategies for Overcoming Synthesis Challenges

To mitigate these challenges and improve the efficiency of γ-Glu-Phe synthesis, several strategies have been developed:

Optimization of Reaction Conditions: The ratio between hydrolysis and transpeptidation can be modulated by adjusting the reaction pH, with basic conditions (pH 9-10.4) often favoring the transfer to an amino acid acceptor over water. unimi.itnih.govresearchgate.net Optimizing the donor-to-acceptor molar ratio is also crucial; a higher concentration of the acceptor (Phe) can help drive the reaction toward the desired transpeptidation product. researchgate.net Research has identified optimal conditions for specific enzymes, as detailed in the table below. For instance, one study achieved a 70% yield of γ-Glu-Phe using bacterial GGT at pH 10.4 with equimolar concentrations of Gln and Phe. researchgate.net Another study using glutaminase from Bacillus amyloliquefaciens identified optimal conditions as pH 10 and a 3:1 donor-to-acceptor ratio. acs.org

Enzyme Selection and Engineering: Different microbial sources yield enzymes with varying substrate specificities and ratios of transpeptidation to hydrolysis activity. acs.org For example, glutaminase from Bacillus amyloliquefaciens (GBA) has a greater affinity for Phe as an acceptor compared to glutaminase from Aspergillus oryzae (GAO). acs.org Selecting an enzyme with a high preference for the target acceptor and low hydrolytic activity is a key strategy. Enzyme engineering, such as inserting an active-site-covering lid loop from E. coli GGT into B. subtilis GGT, has been explored to alter substrate specificity and reduce hydrolysis, although challenges with poly-glutamylation may remain. rsc.org

Substrate Engineering: A particularly effective strategy to prevent autotranspeptidation involves using a modified donor substrate. Studies using E. coli GGT have shown that substituting L-glutamine with D-glutamine can significantly improve product yields. researchgate.netunimi.it This is because the enzyme recognizes D-glutamine as a γ-glutamyl donor but has a strong preference for L-amino acids as acceptors, thus preventing the D-glutamine from acting as an acceptor in an autotranspeptidation reaction. unimi.it This strategy effectively channels the γ-glutamyl intermediate towards the desired L-phenylalanine acceptor. unimi.it

Immobilization: Immobilizing the enzyme or the cells producing it can offer advantages in terms of stability and reusability. However, immobilization can sometimes decrease the transpeptidation activity relative to the hydrolysis activity, requiring careful optimization of the immobilization technique and reaction conditions. researchgate.net

Advanced Analytical Methodologies for γ Glu Phe Research

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of molecules like γ-GLU-PHE. Its high sensitivity and specificity make it ideal for analyzing complex biological and food samples.

Tandem mass spectrometry (MS/MS) is the definitive technique for the reliable identification and quantification of γ-GLU-PHE. nih.govmedchemexpress.comnih.gov The method involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion of γ-GLU-PHE), subjecting it to fragmentation, and then analyzing the resulting product ions. labmanager.com This process provides a structural fingerprint of the molecule, ensuring highly specific detection.

For quantitative studies, MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. ualberta.camedchemexpress.com MRM monitors specific precursor-to-product ion transitions, which dramatically increases sensitivity and selectivity by filtering out background noise. labmanager.com For γ-GLU-PHE, the mass transition m/z 295 → 166 is a commonly monitored channel, where m/z 295.1 represents the protonated molecule [M+H]+. nih.govmassbank.eu This technique has been successfully used to quantify γ-GLU-PHE in Korean fermented soybean products, ganjang and doenjang. nih.gov

Table 3: Mass Spectrometry Parameters for γ-GLU-PHE Detection

Parameter Value/Description Context Reference
Ionization Mode Electrospray Ionization (ESI) Standard for LC-MS analysis of peptides. massbank.eu, oup.com
Precursor Ion [M+H]+ m/z 295.1 The mass-to-charge ratio of the protonated γ-GLU-PHE molecule. massbank.eu, nih.gov
MRM Transition m/z 295 → 166 Specific precursor-product ion pair monitored for quantification. nih.gov
Collision Energy 15 V Energy used to fragment the precursor ion in the collision cell. nih.gov

| Instrumentation | Triple Quadrupole (QQQ) or Q-TOF | Common mass analyzer types for MS/MS and MRM analysis. | ualberta.ca, oup.com, labmanager.com |

Targeted metabolomics is a hypothesis-driven approach that focuses on the measurement of a specific, predefined set of metabolites. auth.grcolumbia.edu This strategy is characterized by its high sensitivity, specificity, and capacity for absolute quantification, making it superior to untargeted approaches when analyzing known compounds like γ-GLU-PHE. novogene.com

The core technology for targeted metabolomics is typically LC-MS/MS operating in MRM mode. auth.grnovogene.com By developing methods that specifically target the mass transitions and chromatographic retention time of γ-GLU-PHE, researchers can accurately quantify its levels in various biological fluids and tissues. nih.govauth.gr This approach is crucial for validating potential biomarkers and understanding the dynamics of specific metabolic pathways. novogene.com While untargeted metabolomics can help in the discovery of new compounds, targeted analysis provides the gold standard for quantitative validation. novogene.com An emerging approach, widely-targeted metabolomics, seeks to combine the high throughput of untargeted methods with the accuracy of targeted analysis. novogene.com

Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for successful chromatographic analysis to remove interfering substances and concentrate the analyte of interest. myfoodresearch.com For γ-GLU-PHE, this can range from simple filtration to more complex extraction and derivatization procedures.

Sample preparation often involves an extraction step, such as using a citrate (B86180) buffer for cheese or sonication for cell pellets, followed by centrifugation to remove solid debris. researchgate.netumich.edu Solid-phase extraction (SPE) is a powerful technique used to clean up and fractionate samples, as demonstrated in the analysis of soy sauce where an anion-exchange SPE column was used to isolate an acidic fraction containing γ-glutamyl peptides. researchgate.net

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For HPLC with fluorescence detection, a derivatization agent is used to attach a fluorescent tag to the dipeptide. myfoodresearch.commdpi.com A widely used reagent for peptide analysis is 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC), which reacts with primary and secondary amines. nih.govnih.gov This pre-column derivatization has been successfully applied in the LC-MS/MS quantification of γ-glutamyl peptides in fermented foods. nih.gov For gas chromatography-mass spectrometry (GC-MS) analysis, a two-step derivatization involving esterification followed by acylation is often necessary to make the peptides volatile and thermally stable. nih.govresearchgate.netsigmaaldrich.cn

Table 4: Derivatization Reagents for Peptide Analysis

Reagent Abbreviation Technique Analyte Group Key Feature Reference
6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate AQC LC-MS/MS Primary and secondary amines Increases sensitivity and aids chromatographic separation. nih.gov, nih.gov
o-phthalaldehyde OPA HPLC-Electrochemical Primary amines Used for pre-column derivatization of amino acids. nih.gov
2,3-naphthalenedicarboxaldehyde NDA HPLC-Fluorescence Primary amines Reacts quickly at room temperature. mdpi.com

Pre-column Derivatization for Enhanced Detection

Pre-column derivatization is a critical step in the analysis of amino acids and peptides like γ-GLU-PHE, particularly for methods such as high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte before it enters the chromatographic column. The primary goals of this derivatization are to improve the analyte's chromatographic behavior, increase its detectability, and enhance the sensitivity of the analysis.

For peptides, derivatization often targets the free amino groups. nih.govresearchgate.net By attaching a molecule—often a fluorescent or UV-absorbent tag—to these groups, the resulting derivative becomes much easier to detect. researchgate.net This is especially beneficial when analyzing complex biological samples where the concentration of the target peptide may be very low. thermofisher.com

Several reagents are commonly used for this purpose, each with its own set of advantages. The choice of reagent depends on the specific requirements of the analysis, including the nature of the peptide, the detection method being used, and the desired level of sensitivity. researchgate.net A notable approach involves performing the derivatization on the surface of a solid adsorbent, which can significantly reduce the formation of byproducts and simplify the removal of excess reagent. nih.gov

Specific Reagents for γ-Glutamyl Peptide Analysis

A variety of specific reagents are utilized for the pre-column derivatization of γ-glutamyl peptides, each offering distinct advantages for analysis.

AQC Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate):

The AQC reagent is widely used for the analysis of amino acids and peptides by HPLC with fluorescence detection. medchemexpress.comglpbio.com It reacts with both primary and secondary amino groups to form highly stable, fluorescent derivatives. waters.comwaters.com This stability allows for batch processing and repeat analysis if necessary. waters.com The reaction is straightforward and yields derivatives that can be detected at sub-picomole levels, making it an extremely sensitive method. medchemexpress.comglpbio.com The AQC derivatization method has been successfully applied to the analysis of various samples, including food products and cell culture media. thermofisher.comjst.go.jp

Dansyl Chloride:

Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is another classic fluorogenic probe used for labeling primary amino groups in peptides. cogershop.comnih.gov The resulting dansyl-amides are highly fluorescent and their emission properties are sensitive to the local environment, which can provide additional structural information. cogershop.com This reagent has been instrumental in protein sequencing and N-terminal amino acid analysis. cogershop.comnih.gov While traditionally analyzed by thin-layer chromatography, modern methods utilize reverse-phase HPLC for automated separation and quantification of the dansyl-derivatives. nih.govnih.gov

Methylation:

Methylation is a chemical modification that can be used to study peptides and has been shown to influence their properties. While not a derivatization method for detection in the same way as AQC or Dansyl Chloride, it is a significant chemical modification. For instance, a mild methylation method has been developed to analyze glycan-peptide linkages. sciencepublishinggroup.comresearchgate.net In other contexts, methylation of release factors in protein synthesis has been shown to significantly increase the rate of peptide release, highlighting the functional importance of this modification. nih.gov Mass spectrometry is a key technique for identifying methylation sites within peptides. acs.orgcreative-proteomics.com

Table 1: Comparison of Derivatization Reagents for Peptide Analysis

Reagent Target Group Detection Method Key Features
AQC Reagent Primary & Secondary Amines Fluorescence High stability of derivatives, high sensitivity. medchemexpress.comwaters.comwaters.com
Dansyl Chloride Primary Amines Fluorescence Environment-sensitive fluorescence, well-established for N-terminal analysis. cogershop.comnih.gov

| Methylation | Various (e.g., amino, hydroxyl) | Mass Spectrometry | Used for structural and functional studies, not primarily for detection enhancement. sciencepublishinggroup.comnih.govcreative-proteomics.com |

Spectroscopic and Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

While chromatographic techniques coupled with derivatization are powerful for detection and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural confirmation of γ-GLU-PHE.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For peptides, 1H NMR and 13C NMR are particularly informative. 1H NMR spectra can reveal the number and types of protons, their connectivity through scalar couplings, and their spatial proximity through the Nuclear Overhauser Effect (NOE). uzh.ch For instance, the chemical shifts of amide (NH), alpha-carbon (Hα), and side-chain protons (e.g., Hβ) are characteristic of specific amino acid residues and their conformation. uzh.ch

In the context of γ-GLU-PHE, NMR would confirm the presence of both glutamic acid and phenylalanine residues. It would also definitively establish the γ-linkage, which is a key structural feature of this dipeptide, by observing correlations between the γ-carboxyl group of the glutamic acid and the amino group of the phenylalanine. researchgate.net The Human Metabolome Database (HMDB) lists predicted 1H and 13C NMR spectra for γ-Glutamylphenylalanine, which can serve as a reference for experimental data. hmdb.ca

Solid-state 13C NMR has also been used to investigate phenylalanine and tyrosine residues in dipeptides, providing insights into the influence of the local electrostatic environment on chemical shifts. illinois.edu Such detailed structural information is crucial for understanding the chemical and biological properties of γ-GLU-PHE.

Table 2: Predicted NMR Data for γ-Glutamylphenylalanine

Spectrum Type Description Source
Predicted 1D NMR 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) Wishart Lab hmdb.ca

Table 3: Compound Names Mentioned in the Article

Compound Name
gamma-L-glutamyl-L-phenylalanine (γ-GLU-PHE)
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)
Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride)
Glutamic acid
Phenylalanine
Tyrosine
9-fluorenylmethyl chloroformate (FMOC)
o-phthalaldehyde (OPA)

Regulatory Mechanisms and Homeostasis of γ Glu Phe

Transcriptional and Translational Regulation of Biosynthetic Enzymes

The primary route for the biosynthesis of γ-GLU-PHE is through the action of γ-glutamyltransferase (GGT), which catalyzes the transfer of a γ-glutamyl group from a donor molecule, most notably glutathione (B108866) (GSH), to an acceptor amino acid, in this case, L-phenylalanine. frontiersin.orghmdb.casigmaaldrich.com Another potential biosynthetic enzyme is glutamate-cysteine ligase (GCL), which typically catalyzes the first step in glutathione synthesis but can produce other γ-glutamyl peptides when its preferred substrate, cysteine, is limited. mdpi.comnih.gov The homeostasis of γ-GLU-PHE is therefore directly dependent on the regulation of these enzymes.

γ-Glutamyltransferase (GGT): GGT expression is subject to complex transcriptional regulation, often involving multiple promoters that are activated in a tissue-specific manner and in response to various stimuli. bu.edufrontiersin.orgnih.gov In the lung, for instance, different GGT promoters are utilized depending on the oxygen concentration, suggesting a mechanism to maintain glutathione metabolism under varying physiological conditions. bu.edu The expression of GGT is notably increased as an adaptive response to oxidative stress. nih.gov This upregulation is mediated by several signaling pathways, including Ras, ERK, p38MAPK, and PI3K, although the specific pathways involved can vary by cell type and the nature of the stressor. nih.gov In the bacterium Campylobacter jejuni, the transcription of the ggt gene is directly upregulated by the phosphorylated response regulator RacR under low-oxygen conditions. frontiersin.org

At the post-translational level, GGT is synthesized as a single proenzyme that undergoes autocatalytic cleavage to form a functional heterodimer consisting of a large and a small subunit. frontiersin.org This processing is essential for its enzymatic activity.

Glutamate-Cysteine Ligase (GCL): GCL, also known as γ-glutamylcysteine synthetase (GCS), is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM). wikipedia.orgnih.gov The expression of the genes for both subunits is often coordinately upregulated in response to a wide array of stimuli, including oxidative stress, heavy metals, and amino acid deprivation. ebi.ac.uktandfonline.com A key transcriptional regulator is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to electrophile response elements (EpRE) in the promoter regions of the GCLC and GCLM genes, thereby increasing their transcription. nih.gov

Translational and post-translational regulation also plays a role. In response to amino acid deprivation, the upregulation of GCLC and GCLM mRNA levels is dependent on new protein synthesis, implicating the GCN2/ATF4 stress response pathway. researchgate.net Furthermore, oxidative conditions can promote the association of the GCLC and GCLM subunits, forming the more active holoenzyme, which represents a rapid post-translational regulatory mechanism. nih.govnih.gov

Table 1: Summary of Regulatory Factors for γ-GLU-PHE Biosynthetic Enzymes

EnzymeRegulatory Factor/MechanismEffect on EnzymeReference
γ-Glutamyltransferase (GGT)Oxidative StressUpregulation of gene expression nih.gov
Alternative Promoters (e.g., in lung)Tissue-specific and condition-dependent expression (e.g., by oxygen levels) bu.edu
RacRS two-component system (C. jejuni)Direct transcriptional activation frontiersin.org
Autocatalytic ProcessingPost-translational maturation into active heterodimer frontiersin.org
Glutamate-Cysteine Ligase (GCL/GCS)Nrf2 Transcription FactorTranscriptional upregulation of both subunits (GCLC, GCLM) nih.gov
Amino Acid Deprivation (GCN2/ATF4 pathway)Upregulation of mRNA levels for both subunits researchgate.net
Glutathione (GSH)Feedback inhibition of activity wikipedia.org
Redox State (Oxidizing conditions)Post-translational enhancement of holoenzyme formation nih.gov

Environmental and Nutritional Influences on γ-GLU-PHE Levels

The concentration of γ-GLU-PHE in biological systems is responsive to both external environmental cues and internal nutritional status. These factors can influence the dipeptide's levels either through direct dietary intake or by modulating its endogenous synthesis.

Environmental Influences: Environmental stressors that induce oxidative stress are significant modulators of the γ-glutamyl cycle. frontiersin.org In plants, adverse conditions such as UV-B radiation lead to an increase in reactive oxygen species (ROS), which can trigger defensive responses that involve glutathione metabolism. frontiersin.orgunipd.it This can, in turn, affect the production of γ-glutamyl peptides. The expression of GGT, a key enzyme in this process, is known to be regulated by oxidative and metabolic stress. nih.govpombase.org Exposure to environmental toxins like heavy metals can also impact GGT levels. nih.gov In disease states, altered cellular environments can dramatically change γ-GLU-PHE levels. For example, a study on chromophobe renal cell carcinoma found strikingly decreased levels of several γ-glutamyl amino acids, including γ-glutamylphenylalanine, which was linked to the downregulation of GGT1 expression.

Nutritional Influences: The most direct nutritional influence on γ-GLU-PHE levels is its presence in various foods. This dipeptide is naturally found in a range of edible plants, particularly legumes and members of the Allium family. hmdb.casigmaaldrich.comresearchgate.net The availability of precursors is also a critical nutritional factor for endogenous synthesis. The formation of γ-GLU-PHE via GGT-mediated transpeptidation is dependent on the concentrations of both the γ-glutamyl donor (primarily glutathione) and the acceptor amino acid (L-phenylalanine). frontiersin.org Therefore, a diet rich in protein provides the necessary phenylalanine for this reaction. healthline.com In individuals with the genetic disorder phenylketonuria (PKU), who cannot properly metabolize phenylalanine, γ-GLU-PHE can be detected in the urine, reflecting the elevated systemic levels of its precursor amino acid. hmdb.casigmaaldrich.com Conversely, conditions of amino acid deprivation can upregulate the machinery for glutathione synthesis, potentially altering the pool of γ-glutamyl donors available for creating γ-glutamyl peptides. ebi.ac.uk

Table 2: Documented Natural Food Sources of γ-GLU-PHE

Food SourceReference
Soybeans (Glycine (B1666218) max) hmdb.casigmaaldrich.com
Adzuki bean hmdb.ca
Common bean researchgate.net
Chickpea researchgate.net
Onion (Allium cepa) hmdb.casigmaaldrich.com
Garlic (Allium sativum) hmdb.casigmaaldrich.com
Fermented Foods (e.g., soy sauce, cheese) researchgate.net

Interplay with Amino Acid and Glutathione Metabolism

The homeostasis of γ-GLU-PHE is inextricably linked to the broader metabolic networks of glutathione and amino acids. Its synthesis and degradation are integral parts of the γ-glutamyl cycle, a pathway central to glutathione metabolism and amino acid transport. ontosight.aiquora.comnih.gov

The γ-Glutamyl Cycle: The γ-glutamyl cycle facilitates the breakdown of extracellular glutathione and the transport of amino acids into cells. uomustansiriyah.edu.iqresearchgate.net GGT, located on the outer surface of the plasma membrane, initiates this process. nih.gov It can catalyze either the hydrolysis of glutathione into glutamate (B1630785) and cysteinyl-glycine or a transpeptidation reaction. frontiersin.org In the transpeptidation reaction, the γ-glutamyl moiety of glutathione is transferred to an acceptor amino acid, such as L-phenylalanine, to form γ-GLU-PHE. hmdb.ca This reaction is in direct competition with hydrolysis, and its rate is dependent on the relative availability of acceptor amino acids versus water at the active site of the enzyme. frontiersin.org

The formation of γ-GLU-PHE represents a key branch point in extracellular glutathione metabolism. The resulting γ-glutamyl dipeptide can then be transported into the cell. Inside the cell, the cycle continues with the release of phenylalanine and the conversion of the glutamyl moiety to 5-oxoproline, which is subsequently converted back to glutamate at the expense of ATP, allowing for the regeneration of glutathione. uomustansiriyah.edu.iq This entire process effectively salvages the constituent amino acids of glutathione, particularly cysteine, for intracellular resynthesis. nih.gov

Interaction with Amino Acid Pools: The synthesis of γ-GLU-PHE is directly influenced by the extracellular concentration of L-phenylalanine. science.gov High concentrations of available amino acid acceptors favor the GGT-mediated transpeptidation pathway over hydrolysis. uniprot.org The availability of L-phenylalanine is determined by dietary protein intake and the breakdown of endogenous proteins. healthline.com

Conversely, the breakdown of γ-GLU-PHE within the cell releases L-glutamate and L-phenylalanine, directly contributing to the intracellular pools of these amino acids. This feedback loop illustrates the role of γ-GLU-PHE as a transient carrier and potential storage form for these amino acids. The interplay is particularly evident in newborn calves, where a significant positive correlation is observed between serum GGT activity and glutamic acid concentrations after colostrum intake, highlighting the role of the γ-glutamyl system in amino acid absorption. oatext.com

Connection to Glutathione Homeostasis: The synthesis of γ-GLU-PHE is fundamentally a part of glutathione catabolism. ontosight.aitandfonline.com Glutathione is synthesized intracellularly and can be exported out of the cell, where it becomes a substrate for GGT. mdpi.com The GGT-catalyzed reaction is the rate-limiting step in the degradation of extracellular glutathione. tandfonline.com By producing γ-GLU-PHE, the cell is not only facilitating the transport of phenylalanine but also initiating the breakdown of glutathione to recover its constituent amino acids for reuse in intracellular synthesis. nih.gov This is crucial for maintaining cellular redox balance, as glutathione is the primary non-protein thiol antioxidant. nih.gov Therefore, the regulation of γ-GLU-PHE levels is an integral component of the homeostatic mechanisms that control cellular defense against oxidative stress. ontosight.aimdpi.com

Table 3: Key Compounds and Enzymes in the Metabolism of γ-GLU-PHE

Compound/EnzymeRole in γ-GLU-PHE Metabolism
γ-L-Glutamyl-L-phenylalanine (γ-GLU-PHE)Product of transpeptidation; carrier of glutamyl and phenylalanine moieties.
Glutathione (GSH)Primary γ-glutamyl donor for the synthesis of γ-GLU-PHE. frontiersin.org
L-PhenylalanineAcceptor amino acid for the γ-glutamyl group. frontiersin.org
L-GlutamateComponent of glutathione and a breakdown product of γ-GLU-PHE. uomustansiriyah.edu.iq
γ-Glutamyltransferase (GGT)Catalyzes the synthesis of γ-GLU-PHE from glutathione and phenylalanine. hmdb.ca
γ-GlutamylcyclotransferaseCatalyzes an intracellular step in the γ-glutamyl cycle, converting γ-glutamyl amino acids to 5-oxoproline. mdpi.com
5-OxoprolinaseCatalyzes the ATP-dependent conversion of 5-oxoproline to glutamate, completing the cycle. uomustansiriyah.edu.iq
Glutamate-Cysteine Ligase (GCL)Rate-limiting enzyme in glutathione synthesis; potential alternate route for γ-glutamyl peptide formation. mdpi.com
Glutathione Synthetase (GS)Catalyzes the final step of glutathione synthesis. mdpi.com

Computational and Theoretical Investigations of γ Glu Phe

Molecular Docking and Simulation Studies on Receptor Interactions (e.g., CaSR Binding)

Molecular docking and simulation studies have been instrumental in understanding how γ-Glu-Phe and other γ-glutamyl peptides interact with receptors, most notably the Calcium-Sensing Receptor (CaSR). The CaSR is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes and is implicated in taste perception, particularly the "kokumi" sensation. jst.go.jpjst.go.jp

Research has shown that γ-glutamyl peptides can act as allosteric modulators of the CaSR. nih.govresearchgate.net Molecular dynamics (MD) simulations and docking studies have been employed to investigate the binding of various ligands to the CaSR's extracellular domain (ECD). nih.gov These studies help to predict the binding affinities and conformations of ligands within the receptor's binding pocket. For instance, the binding energies for ligands such as glutathione (B108866), L-Phe, and L-Asp have been calculated, showing a correlation with experimentally determined EC50 values for intracellular calcium responses. nih.govresearchgate.net

The binding of γ-glutamyl peptides is thought to occur in the hinge region of the Venus Flytrap (VFT) domain of the CaSR, a site also known for binding amino acids. nih.govtandfonline.commednexus.org The interaction is primarily non-covalent, involving hydrogen bonds, hydrophobic interactions, and electrostatic interactions. tandfonline.com Studies have identified key amino acid residues within the CaSR that are critical for these interactions. nih.gov For example, molecular modeling has suggested the importance of residues like Glu-301, Ala-302, Thr-305, and Ser-306 in the interactions between γ-glutamyl peptides and the taste receptor T1R3, which is involved in umami taste enhancement. nih.gov

While γ-Glu-Phe itself has been reported as inactive in some CaSR activity assays, the broader class of γ-glutamyl dipeptides shows varied activity. jst.go.jp For example, γ-Glu-Cys and γ-Glu-Val exhibit notable CaSR activity. jst.go.jp Computational studies focusing on tripeptides like γ-Glu-Pro-Ala and γ-Glu-Pro-Ser have also shown their potential for CaSR activation. tandfonline.comunipr.it These findings underscore the utility of molecular simulations in predicting the bioactivity of different peptide structures.

Calculated Binding Energies of Ligands to CaSR-ECD

LigandRelative Binding Affinity (Calculated)Supporting Evidence
Glutathione (γ-Glu-Cys-Gly)HighestCorrelates with high potency in experimental assays. nih.govresearchgate.net
L-Phenylalanine (Phe)IntermediateDemonstrates allosteric modulation of CaSR. nih.govresearchgate.net
L-Aspartic Acid (Asp)LowestShows weaker interaction compared to Phe and glutathione. nih.govresearchgate.net

Quantum Chemical Calculations of γ-GLU-PHE Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like γ-Glu-Phe. informaticsjournals.co.inresearchgate.net These methods can compute various molecular properties and reactivity descriptors that are crucial for predicting chemical behavior.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing a molecule's ability to donate or accept electrons. A higher HOMO energy suggests a better electron-donating capability, while a lower LUMO energy indicates a greater ability to accept electrons. researchgate.net

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For peptides, these calculations can help to understand their interaction with biological targets. For instance, the Fragment Molecular Orbital (FMO) method allows for quantum chemical calculations on large biomacromolecules by dividing them into smaller fragments. nih.gov This approach can be used to analyze the inter-fragment interaction energies within a protein or between a peptide and its receptor, providing detailed insights into the nature of the binding forces. nih.gov

While specific quantum chemical studies focusing exclusively on γ-Glu-Phe are not extensively detailed in the provided context, the principles are widely applied to amino acids and peptides. researchgate.netnih.gov For example, calculations on aspartic acid and its oligomers have shown how molecular size affects electronic properties and reactivity, with larger molecules exhibiting enhanced electron-donating capabilities. researchgate.net Such computational approaches are valuable for understanding the reactivity of γ-Glu-Phe and guiding the design of new derivatives with desired properties.

Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance for γ-GLU-PHE
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons in interactions with receptors.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons, relevant for forming bonds.
Energy Gap (ΔE)Difference between LUMO and HOMO energies.A smaller gap suggests higher chemical reactivity. researchgate.net
Dipole MomentMeasure of the overall polarity of the molecule.Influences solubility and electrostatic interactions with receptors. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Biological Function

Structure-Activity Relationship (SAR) modeling is a critical computational approach that links the chemical structure of a compound to its biological activity. For γ-glutamyl peptides, SAR studies have been pivotal in identifying the structural features necessary for activating the CaSR and eliciting a "kokumi" taste sensation. jst.go.jpjst.go.jp

Through the systematic study of a large number of γ-glutamyl peptides, several key structural requirements for potent CaSR agonism have been identified:

N-terminal γ-L-glutamyl residue: The presence of a γ-linked glutamyl group at the N-terminus is a fundamental requirement for activity. jst.go.jpjst.go.jpresearchgate.net

Second Residue: The nature of the second amino acid is crucial. A moderately sized, aliphatic, and neutral substituent in the L-configuration, such as valine or leucine, tends to result in higher CaSR activity. jst.go.jpresearchgate.net In contrast, γ-Glu-Phe, with its aromatic side chain, has been found to be inactive in some CaSR assays. jst.go.jp

C-terminal Carboxylic Acid: The presence of a free carboxylic acid at the C-terminus is important for activity. jst.go.jpjst.go.jpresearchgate.net For tripeptides, having glycine (B1666218) as the third residue often enhances activity. jst.go.jpjst.go.jp

These SAR insights are invaluable for the rational design of novel γ-glutamyl peptides with enhanced biological functions. By understanding which structural modifications lead to increased or decreased activity, researchers can more efficiently create new compounds with desired properties, such as improved taste-enhancing capabilities.

In Silico Screening for Novel γ-Glutamyl Peptide Structures

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target, such as a receptor. sciopen.com This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

For γ-glutamyl peptides, in silico methods can be used to screen virtual libraries of peptides to find new potential CaSR agonists or taste modulators. unipr.it The process typically involves:

Library Generation: Creating a large virtual library of γ-glutamyl peptides with varying amino acid sequences. For example, a library of 400 γ-glutamyl tripeptides was computationally generated and screened. unipr.it

Docking and Scoring: Using molecular docking programs to predict the binding mode and affinity of each peptide in the library to a model of the target receptor (e.g., CaSR). unipr.itsciopen.com

Hit Identification: Ranking the peptides based on their predicted binding scores and selecting the most promising candidates ("hits") for further investigation.

This methodology has been successfully applied to identify novel umami and kokumi peptides from various protein sources. sciopen.comresearchgate.net For instance, studies have used molecular docking to screen peptides from protein hydrolysates and predict their interaction with taste receptors like T1R1/T1R3 (umami receptor) and CaSR. tandfonline.comsciopen.com This computational pre-selection allows researchers to focus their experimental efforts on a smaller, more promising set of compounds. Through such screening, γ-Glu-Pro-Ala and γ-Glu-Pro-Ser were identified as promising CaSR-activating peptides. tandfonline.comunipr.it

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Roles Beyond Sensory Perception

While recognized for its contribution to kokumi taste, emerging evidence suggests that γ-Glu-Phe may possess a range of biological activities mediated through the calcium-sensing receptor (CaSR). tandfonline.com The activation of CaSR is linked to various physiological processes, indicating that γ-Glu-Phe could have functions in cellular signaling and metabolic regulation. tandfonline.comcymitquimica.com

Future investigations should aim to systematically uncover these non-sensory roles. Research indicates that γ-glutamyl peptides can exhibit anti-inflammatory, anti-tumor, and hypoglycemic activities, often linked to CaSR activation. tandfonline.comresearchgate.net The presence of γ-Glu-Phe has been noted in the urine of individuals with phenylketonuria, a genetic disorder affecting phenylalanine metabolism, suggesting a potential role or biomarker significance in metabolic diseases. ebi.ac.ukfoodb.ca Exploring its potential involvement in neurotransmission is another promising avenue, given the roles of its constituent amino acids, glutamic acid and phenylalanine. cymitquimica.com Studies could focus on how γ-Glu-Phe influences signaling pathways in different tissues, potentially revealing therapeutic applications for inflammatory conditions or metabolic syndromes. researchgate.netresearchgate.net

Discovery and Characterization of New Biosynthetic and Degradative Enzymes for γ-GLU-PHE Specificity

The biosynthesis and degradation of γ-Glu-Phe are predominantly catalyzed by γ-glutamyl transpeptidase (GGT), an enzyme that plays a central role in glutathione (B108866) metabolism. researchgate.netmdpi.com GGT facilitates the transfer of a γ-glutamyl group to phenylalanine (biosynthesis) and also catalyzes the breakdown of the dipeptide (degradation). tandfonline.comjst.go.jp Other enzymes, such as glutaminase (B10826351), can also synthesize γ-Glu-Phe from glutamine and phenylalanine. acs.orgmedchemexpress.com Additionally, its formation can occur as a byproduct of glutathione synthesis through the action of enzymes like glutamate-cysteine ligase (GCL). plos.org

A significant challenge is that enzymes like GGT have broad substrate specificity and can catalyze undesirable side reactions, such as hydrolysis and autotranspeptidation, which lowers the yield of γ-Glu-Phe. mdpi.comacs.org Future research must focus on the discovery and characterization of novel enzymes with high specificity for the synthesis and degradation of γ-Glu-Phe. This could involve screening microbial sources for new GGTs or related enzymes with more favorable catalytic properties. Characterizing the kinetics, substrate affinity, and structural basis for the specificity of these new enzymes will be crucial for their application in targeted production and for understanding the compound's metabolic regulation in biological systems.

EnzymeRole in γ-Glu-Phe MetabolismKey Characteristics
γ-Glutamyl Transpeptidase (GGT) Primary catalyst for both biosynthesis (transpeptidation) and degradation (hydrolysis). researchgate.netmdpi.comjst.go.jpBroad substrate specificity; can lead to side reactions like autotranspeptidation. mdpi.comacs.org
Glutaminase Catalyzes the synthesis of γ-Glu-Phe from glutamine and phenylalanine. acs.orgmedchemexpress.comActivity is dependent on the presence of glutamine as the γ-glutamyl donor. acs.org
Glutamate-Cysteine Ligase (GCL) Can produce γ-glutamyl dipeptides as a byproduct of glutathione synthesis. plos.orgPart of the glutathione biosynthetic pathway; not a primary route for γ-Glu-Phe synthesis.
γ-Glutamyl Cyclotransferase Involved in the degradation of γ-glutamyl compounds by converting them to 5-oxoproline. ebi.ac.ukuniprot.orgPart of the γ-glutamyl cycle, which regulates glutathione and γ-glutamyl amino acid levels.

Advanced Biocatalytic Approaches for Tailored γ-GLU-PHE Production

The limitations of traditional chemical synthesis, which often require multiple steps and protecting groups, have spurred interest in sustainable biocatalytic methods for dipeptide production. mdpi.comresearchgate.net For γ-Glu-Phe, future research will likely concentrate on refining enzymatic production to achieve higher yields, purity, and cost-effectiveness.

One advanced approach involves protein engineering. Through site-directed mutagenesis, existing enzymes like GGT from Bacillus licheniformis have been modified to create variants (e.g., N450D) with a significantly increased transpeptidation-to-hydrolysis activity ratio, favoring synthesis over degradation. mdpi.com Another emerging strategy is the use of L-amino acid ligases (LALs), which synthesize dipeptides directly from their constituent amino acids in an ATP-dependent manner, offering high specificity. mdpi.comacs.org

Furthermore, enzyme immobilization techniques are being developed to enhance catalyst stability and reusability. Methods such as creating magnetic cross-linked enzyme aggregates (mCLEAs) allow for easy recovery and recycling of the biocatalyst, making the industrial-scale production more feasible. mdpi.comacs.org The optimization of whole-cell biocatalysis, where engineered microorganisms are used directly, presents another avenue to streamline production by integrating enzyme expression and catalysis into a single process. acs.orggoogle.com

Biocatalytic ApproachDescriptionAdvantagesResearch Focus
Protein Engineering Modifying an enzyme's amino acid sequence (e.g., via site-directed mutagenesis) to improve its catalytic properties. mdpi.comEnhanced specificity, higher product yield, reduced side reactions. mdpi.comCreating GGT variants with higher transpeptidation/hydrolysis ratios.
L-Amino Acid Ligases (LALs) Using ATP-dependent enzymes that directly ligate two unprotected L-amino acids. mdpi.comacs.orgHigh specificity, avoids protecting groups, sustainable. mdpi.comresearchgate.netDiscovering and engineering LALs with specificity for glutamate (B1630785) and phenylalanine.
Enzyme Immobilization Attaching enzymes to a solid support (e.g., magnetic beads, agarose). mdpi.comacs.orgIncreased stability, easy recovery and reuse of the biocatalyst, suitable for continuous flow reactors. mdpi.comacs.orgDeveloping robust immobilization techniques like mCLEAs for GGT.
Whole-Cell Catalysis Utilizing entire microbial cells that overexpress the desired enzyme(s). acs.orggoogle.comCost-effective (no enzyme purification needed), natural cofactor regeneration.Optimizing reaction conditions and engineering strains for maximum productivity.

Integration of Multi-Omics Data for Systems-Level Understanding of γ-GLU-PHE Pathways

To fully comprehend the role of γ-Glu-Phe in complex biological systems, a holistic, data-driven approach is necessary. Future research should leverage the power of multi-omics data integration—combining genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of its metabolic and signaling pathways. nih.govoup.comresearchgate.net

By integrating metabolomics data that quantifies γ-Glu-Phe levels with transcriptomic and proteomic data measuring the expression of enzymes like GGT, GCL, and related transporters, researchers can construct detailed regulatory network models. researchgate.nettum.de This systems-level analysis can reveal how the synthesis and degradation of γ-Glu-Phe are controlled under various physiological and pathological conditions, such as changes in nutrient availability, oxidative stress, or disease states. researchgate.net For instance, such an approach could identify novel transcription factors that regulate GGT expression in response to high phenylalanine levels or uncover previously unknown interactions between the γ-Glu-Phe pathway and other metabolic networks. nih.gov This integrated view is essential for moving beyond the study of individual components to understanding the dipeptide's function within the broader context of cellular metabolism and signaling. nih.gov

Q & A

Q. What analytical techniques are most reliable for quantifying γ-Glu-Phe in complex biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key methodological considerations include:

  • Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .
  • Chromatographic Separation: Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve γ-Glu-Phe from structurally similar dipeptides .
  • Validation: Include spike-recovery tests (85–115% recovery) and limit of quantification (LOQ) ≤ 1 ng/mL to ensure reproducibility .

Q. How can researchers validate the stability of γ-Glu-Phe under varying experimental conditions?

Answer: Design accelerated stability studies using:

  • Temperature/Time Variables: Incubate samples at 4°C, 25°C, and 37°C for 0–72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 210 nm) .
  • pH Sensitivity: Test buffers (pH 2–9) to identify optimal storage conditions. γ-Glu-Phe is typically stable at pH 5–7 but hydrolyzes rapidly in acidic conditions .
  • Data Interpretation: Apply first-order kinetics models to calculate degradation half-lives and identify critical thresholds .

Advanced Research Questions

Q. How should researchers address contradictory data on γ-Glu-Phe’s bioactivity across in vitro and in vivo models?

Answer: Discrepancies often arise from differences in bioavailability or metabolic pathways. Mitigate these by:

  • Dose-Response Calibration: Use physiologically relevant concentrations (e.g., 10–100 μM for cell studies vs. 1–10 mg/kg in rodents) .
  • Metabolite Tracking: Employ isotopic labeling (e.g., ¹³C-γ-Glu-Phe) with LC-MS to trace absorption and conversion pathways .
  • Model Validation: Compare results across ≥3 independent cell lines or animal cohorts to distinguish biological variability from methodological artifacts .

Q. What strategies optimize the enzymatic synthesis of γ-Glu-Phe for high yield and purity?

Answer: Use a transpeptidation approach with γ-glutamyltranspeptidase (GGT):

  • Substrate Ratio Optimization: A 2:1 molar ratio of L-glutamine to L-phenylalanine minimizes byproduct formation .
  • Reaction Monitoring: Track progress via real-time NMR (e.g., ¹H NMR at δ 3.5–4.0 ppm for γ-glutamyl intermediates) .
  • Downstream Processing: Apply membrane filtration (3 kDa cutoff) followed by ion-exchange chromatography to isolate γ-Glu-Phe with ≥95% purity .

Q. How can computational modeling enhance the design of γ-Glu-Phe derivatives with improved functional properties?

Answer: Integrate molecular docking and QSAR (quantitative structure-activity relationship) models:

  • Target Selection: Prioritize receptors like umami taste receptors (T1R1/T1R3) or peptide transporters (PEPT1) for docking simulations .
  • Parameterization: Use Gaussian-based DFT calculations to predict electrostatic potentials and hydrophobicity profiles .
  • Validation: Synthesize top-ranked derivatives and test in vitro binding assays (e.g., SPR or fluorescence polarization) .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of γ-Glu-Phe in cellular assays?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values and assess cooperativity .
  • Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude technical outliers while retaining biological variability .
  • Power Analysis: Use G*Power software to determine sample sizes ensuring ≥80% statistical power .

Q. How can researchers ensure reproducibility when scaling up γ-Glu-Phe synthesis from lab to pilot-scale?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like enantiomeric excess .
  • Scale-Down Models: Validate benchtop bioreactors (e.g., 1 L) mimicking shear stress and mixing dynamics of larger systems .
  • Documentation: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including raw chromatograms and reaction logs .

Conflict Resolution & Peer Review

Q. How to respond to peer critiques about incomplete mechanistic data in γ-Glu-Phe studies?

Answer:

  • Transparency: Clearly state limitations in the discussion section (e.g., "The role of PEPT1 in γ-Glu-Phe uptake remains speculative due to...") .
  • Supplementary Experiments: Propose follow-up studies (e.g., CRISPR knockout models or tracer flux assays) in rebuttal letters .
  • Data Sharing: Deposit raw proteomics/transcriptomics data in public repositories (e.g., PRIDE or GEO) to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.